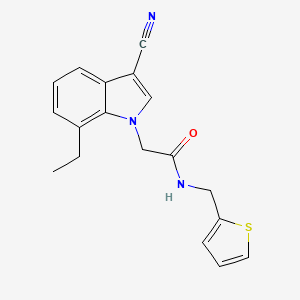
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, also known as CP-690,550, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system. In
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide involves the inhibition of JAK3, which is a cytoplasmic tyrosine kinase that is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. JAK3 is involved in the signaling pathways of several cytokines, including IL-2, which is crucial for the proliferation and survival of T cells. By inhibiting JAK3, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide can block the signaling pathways of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has been shown to have potent immunosuppressive effects in preclinical and clinical studies. The compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and interferon-gamma (IFN-γ), and increase the production of anti-inflammatory cytokines, such as IL-10. N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide can also inhibit the proliferation and activation of T cells, B cells, and natural killer cells, leading to the suppression of the immune response.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3. The compound has been extensively studied in preclinical and clinical settings, and its pharmacokinetic and pharmacodynamic properties are well characterized. However, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide also has some limitations for lab experiments, including its low solubility, which can affect its bioavailability and toxicity. The compound also has some off-target effects, such as the inhibition of JAK1 and JAK2, which can lead to unwanted side effects.
Future Directions
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has several potential future directions for research and development. One area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability. Another area of focus is the identification of new therapeutic indications for N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, such as autoimmune diseases, cancer, and transplant rejection. Additionally, the development of new JAK3 inhibitors with improved selectivity and specificity is another potential future direction for research.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 4-ethylphenylacetonitrile with cyclopropylamine, followed by the condensation with 2-chloro-4-methoxyquinoline. The resulting intermediate is then subjected to a series of reactions, including hydrogenation, cyclization, and amidation, to yield the final product, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide.
Scientific Research Applications
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide can modulate the immune response, leading to the reduction of inflammation and tissue damage.
properties
IUPAC Name |
N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-2-14-7-9-15(10-8-14)20-13-18(21(24)22-16-11-12-16)17-5-3-4-6-19(17)23-20/h3-10,13,16H,2,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWBPQFCSDMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)



![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

